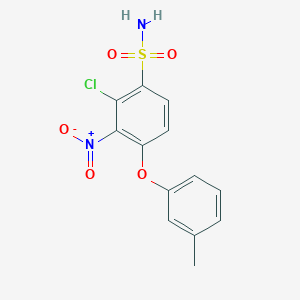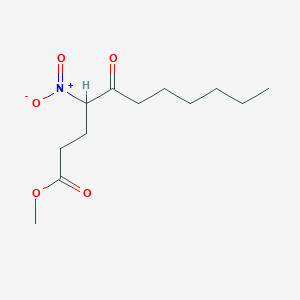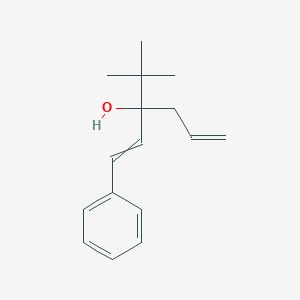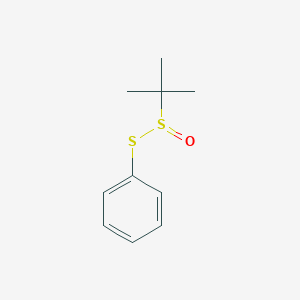![molecular formula C19H21O2P B14394796 [(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87512-44-5](/img/structure/B14394796.png)
[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the 7-oxabicyclo[4.1.0]heptane core.
Introduction of the Phosphine Oxide Group: The next step involves the introduction of the diphenylphosphine oxide group. This can be achieved through a reaction with diphenylphosphine oxide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of phosphine derivatives with various substituents.
Aplicaciones Científicas De Investigación
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with similar structural features but different functional groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A silane derivative with applications in material science.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its combination of a bicyclic structure and a diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
87512-44-5 |
|---|---|
Fórmula molecular |
C19H21O2P |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-(diphenylphosphorylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21O2P/c20-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-19-14-8-7-13-18(19)21-19/h1-6,9-12,18H,7-8,13-15H2 |
Clave InChI |
OFOPTNBFSROXAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)O2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
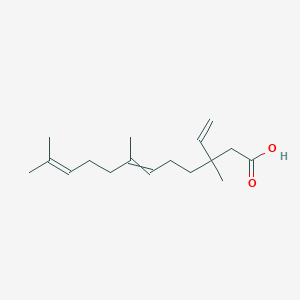
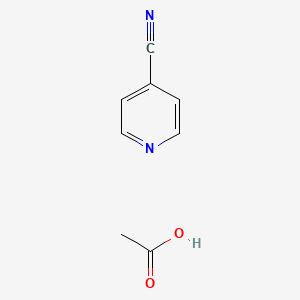

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)

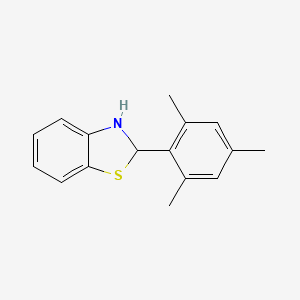
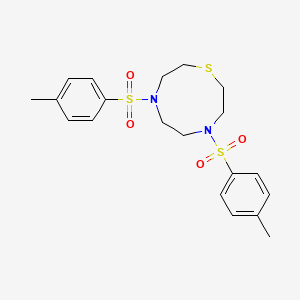
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
